Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity. For example, sulfazole, a thiazole-based compound, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives have also been used in the treatment of HIV/AIDS. Ritonavir, a drug used in the treatment of HIV, is a thiazole-based compound .
Antifungal Activity
Abafungin is another example of a thiazole-based compound that has antifungal properties .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin is a thiazole-based compound that has been used in cancer treatment .
Anti-inflammatory and Analgesic Activity
Thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . It was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .
Antioxidant Activity
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties .
Antidiabetic Activity
Thiazole derivatives have also been studied for their potential antidiabetic properties .
Neuroprotective Activity
Thiazole derivatives have shown potential as neuroprotective agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its inhibitory activity .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX enzymes, this compound prevents the formation of prostaglandins, reducing the inflammatory response .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and preventing the production of prostaglandins, the compound can reduce the symptoms of inflammation, such as pain and swelling .
properties
IUPAC Name |
ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNGOSLKMBVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.